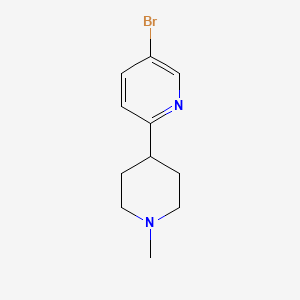
trans-3-hidroxi-4-vinilpirrolidina-1-carboxilato de bencilo
Descripción general
Descripción
Trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1261241-82-0 . It has a molecular weight of 247.29 . The IUPAC name for this compound is benzyl (3S,4R)-3-hydroxy-4-vinylpyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO3/c1-2-12-8-15 (9-13 (12)16)14 (17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13-/m1/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 247.29 .Aplicaciones Científicas De Investigación
Síntesis Orgánica de Fármacos
trans-3-hidroxi-4-vinilpirrolidina-1-carboxilato de bencilo: es un valioso bloque de construcción quiral en la síntesis orgánica de fármacos. Su estereoquímica es particularmente útil para construir moléculas con alta pureza enantiomérica, lo cual es crucial para la eficacia y seguridad de los compuestos farmacéuticos .
Ingeniería Metabólica
Los avances en ingeniería metabólica han utilizado este compuesto para construir fábricas celulares microbianas. Estos microorganismos diseñados pueden producir aminoácidos importantes como la trans-4-hidroxi-L-prolina, que tiene aplicaciones que van desde usos medicinales hasta industriales .
Síntesis de Colágeno
El compuesto juega un papel en la biosíntesis del colágeno, ya que las hidroxiprolinas son integrales para la estructura de las proteínas del colágeno. Esto es significativo para el desarrollo de tratamientos y suplementos que apoyan la salud de las articulaciones, la piel y los huesos .
Propiedades Antioxidantes
Las investigaciones sugieren que los derivados de This compound pueden exhibir propiedades antioxidantes. Esto podría conducir a su uso en el desarrollo de terapias dirigidas a combatir enfermedades relacionadas con el estrés oxidativo .
Suplementos Nutricionales
Los derivados del compuesto se consideran por su potencial como suplementos nutricionales. Podrían desempeñar un papel en el apoyo a la síntesis de glicina, piruvato y glucosa, que son vitales para varios procesos metabólicos .
Reducción de la Contaminación Ambiental
Tradicionalmente, ciertos aminoácidos se producían a través de procesos que llevaron a una fuerte contaminación ambiental. El uso de This compound en fábricas celulares microbianas ofrece una alternativa más limpia y sostenible .
Safety and Hazards
Propiedades
IUPAC Name |
benzyl (3S,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBGBXZQCEZPR-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)

![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)





![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)


![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)


